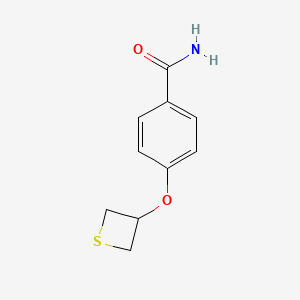

![molecular formula C12H18N4O4 B5546244 1,3-二甲基-5-[2-氧代-2-(1-哌啶基)乙基]-1,3,5-三嗪烷-2,4,6-三酮](/img/structure/B5546244.png)

1,3-二甲基-5-[2-氧代-2-(1-哌啶基)乙基]-1,3,5-三嗪烷-2,4,6-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione" belongs to the class of 1,3,5-triazine derivatives, which are significant in various fields like medicine, agriculture, and electronics due to their unique heterocyclic nature. Triazines are recognized for their versatile chemical behavior, enabling their application in creating compounds with desired properties for specific applications.

Synthesis Analysis

The synthesis of related 1,3,5-triazine derivatives often involves one-pot, multi-component reactions. For example, a novel approach under controlled microwave irradiation facilitates the synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines from cyanamide, aromatic aldehydes, and an amine like piperidine. This method highlights the efficiency and specificity achievable in synthesizing triazine compounds (Sadek et al., 2023).

Molecular Structure Analysis

Molecular structure investigations of s-triazine derivatives incorporating various moieties like pyrazole, piperidine, and aniline have been conducted. Studies using X-ray crystallography, Hirshfeld, and DFT calculations provide insight into the intermolecular interactions that influence the molecular packing of these compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of triazine derivatives (Shawish et al., 2021).

Chemical Reactions and Properties

1,3,5-Triazine derivatives undergo various chemical reactions, demonstrating their versatility. For instance, they can react with hydrazonyl halides to produce novel triazine and triazepines with potential anti-tumor activity. These reactions underscore the chemical reactivity of triazine derivatives and their potential as precursors in synthesizing pharmacologically active compounds (Badrey & Gomha, 2012).

科学研究应用

合成化学应用

新颖的合成方法:研究表明,涉及包含哌啶部分的三嗪衍生物的创新合成方法。这些方法导致了具有显着抗菌和抗真菌活性的化合物的产生,突出了三嗪衍生物在开发新的抗菌剂中的多功能性 (Rajkumar, Kamaraj, & Krishnasamy, 2014)。类似地,对包含吡唑/哌啶/苯胺部分的三嗪衍生物的分子结构的研究提供了对其分子间相互作用、电子性质和材料科学中的潜在应用的见解 (Shawish 等,2021)。

抗菌和抗肿瘤剂:三嗪衍生物作为抗菌和抗肿瘤剂的潜力已在各种研究中得到探索。例如,某些三嗪和三氮杂苯衍生物已显示出作为针对特定癌细胞系的潜在抗肿瘤剂的希望,强调了该化合物在药物化学和药物开发中的作用 (Badrey & Gomha, 2012)。

生物学研究应用

抗惊厥活性:探索三嗪衍生物的抗惊厥活性已产生有希望的结果。由三嗪衍生物合成的化合物已针对其在癫痫模型中的功效进行了测试,展示了其在开发新的抗惊厥药物中的潜力 (Kamiński, Rzepka, & Obniska, 2011)。

抗菌和抗艾滋病毒活性:基于三嗪的化合物也已针对其抗菌和抗艾滋病毒活性进行了评估,一些衍生物对革兰氏阳性细菌显示出显着作用,并在艾滋病毒-1 检测中显示出病毒复制减少。这些研究证明了三嗪衍生物在解决传染病方面的潜力 (El-Emam 等,2004)。

材料科学与工程

光致发光特性:对包含三嗪衍生物的配位聚合物的发光特性的研究为开发具有特定光学特性的材料开辟了新途径。此类材料可用于传感器、成像和光电器件中,展示了三嗪衍生物在生物医学研究之外的更广泛适用性 (Yu 等,2006)。

属性

IUPAC Name |

1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)-1,3,5-triazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-13-10(18)14(2)12(20)16(11(13)19)8-9(17)15-6-4-3-5-7-15/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAABJINQBBMCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=O)CC(=O)N2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-3-(2-oxo-2-piperidylethyl)-1,3,5-triazaperhydroine-2,4,6-trione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

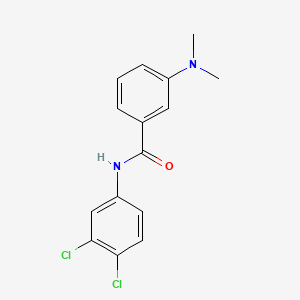

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

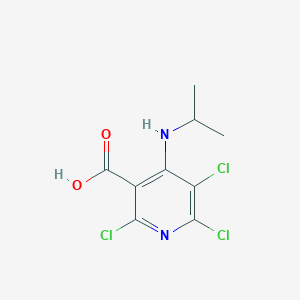

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

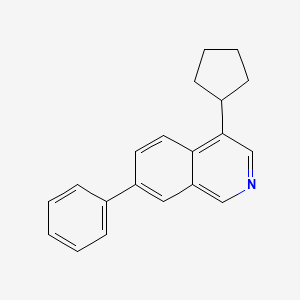

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)